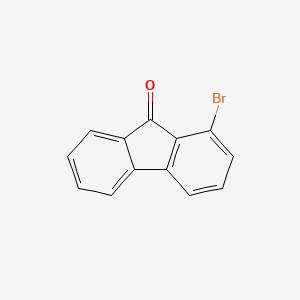

1-bromo-9H-fluoren-9-one

Description

The exact mass of the compound 1-bromo-9H-fluoren-9-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-bromo-9H-fluoren-9-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-bromo-9H-fluoren-9-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrO/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXUOHDHFCBGHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40958016 | |

| Record name | 1-Bromo-9H-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36804-63-4 | |

| Record name | 36804-63-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-9H-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-Bromo-9H-fluoren-9-one: Properties, Synthesis, and Applications

Abstract

1-Bromo-9H-fluoren-9-one is a halogenated aromatic ketone that serves as a pivotal intermediate in advanced organic synthesis. Its rigid, planar fluorenone core, combined with a strategically positioned bromine atom, offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of the physicochemical properties, spectral characteristics, reactivity, and synthetic methodologies related to 1-bromo-9H-fluoren-9-one. Furthermore, it explores its critical applications as a building block in the development of novel pharmaceuticals and high-performance organic electronic materials, complete with a detailed experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, chemists, and professionals in the fields of drug discovery and materials science.

Introduction: The Strategic Value of a Brominated Fluorenone

The fluorene scaffold is a privileged structure in both medicinal chemistry and materials science.[1] Its tricyclic, aromatic system imparts high thermal stability and unique photophysical properties.[1] The introduction of a ketone at the 9-position to form fluorenone creates an electron-deficient core, modulating its electronic properties and providing a site for further chemical modification.[2]

1-Bromo-9H-fluoren-9-one (Figure 1) emerges as a particularly valuable derivative. The bromine atom at the C1 position is not merely a structural component; it is a highly functional handle. As an excellent leaving group, it is amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the precise and controlled introduction of diverse substituents.[2] This capability allows for the systematic exploration of structure-activity relationships (SAR) in drug development and the fine-tuning of electronic properties in materials science.[1] Consequently, 1-bromo-9H-fluoren-9-one is a key starting material for synthesizing a range of biologically active compounds and advanced organic materials, though its cost can be a consideration in industrial-scale production.[3]

Figure 1. Chemical Structure of 1-Bromo-9H-fluoren-9-one.

Figure 1. Chemical Structure of 1-Bromo-9H-fluoren-9-one.

Physicochemical and Spectral Properties

A comprehensive understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Physicochemical Data

The key physicochemical properties of 1-bromo-9H-fluoren-9-one are summarized in Table 1. It is typically a solid at room temperature and should be stored in a dry, sealed container.[4] While a specific melting point for the 1-bromo isomer is not consistently reported across major databases, the parent compound, 9H-fluoren-9-one, has a melting point of 80-83 °C.[5]

Table 1: Physicochemical Properties of 1-Bromo-9H-fluoren-9-one

| Property | Value | Source(s) |

| IUPAC Name | 1-bromofluoren-9-one | [6] |

| CAS Number | 36804-63-4 | [4][6] |

| Molecular Formula | C₁₃H₇BrO | [6] |

| Molecular Weight | 259.10 g/mol | [6] |

| Appearance | Solid | [4] |

| Purity | Typically ≥95% | [4][7] |

| Storage | Sealed in dry, room temperature | [4] |

Spectral Characterization

Spectroscopic data is crucial for confirming the identity and purity of 1-bromo-9H-fluoren-9-one. While full spectra are available from suppliers,[8] the expected characteristics are as follows:

-

¹H NMR: The proton NMR spectrum will show distinct signals in the aromatic region (typically 7.0-8.0 ppm). Due to the bromine substituent, the protons on the brominated ring will exhibit a unique splitting pattern and chemical shifts compared to the unsubstituted ring. The proton ortho to the bromine (H2) and the proton peri to the carbonyl group (H8) are expected to be the most deshielded.

-

¹³C NMR: The carbon NMR spectrum will display 13 signals, with the carbonyl carbon (C9) appearing significantly downfield (>190 ppm). The carbon atom attached to the bromine (C1) will show a characteristic chemical shift, and its signal may be attenuated due to the quadrupolar effect of the bromine nucleus.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the conjugated ketone C=O stretch, typically found in the range of 1710-1720 cm⁻¹. Additional bands in the 1600-1450 cm⁻¹ region correspond to aromatic C=C stretching, and a signal around 1100-1200 cm⁻¹ may be attributed to the C-Br stretch.

Chemical Reactivity and Synthetic Pathways

The synthetic utility of 1-bromo-9H-fluoren-9-one is rooted in the reactivity of its two primary functional components: the aromatic C-Br bond and the fluorenone core.

Reactivity Profile

The molecule's reactivity can be understood as a dual-functional system. The bromine atom serves as a prime site for substitution and coupling reactions, while the conjugated fluorenone system influences the overall electronic nature of the molecule and can participate in reactions at the carbonyl group.

The most significant application of the C1-Br bond is in palladium-catalyzed cross-coupling reactions . These reactions form a new carbon-carbon or carbon-heteroatom bond at the C1 position, providing a robust method for elaborating the fluorenone scaffold. This includes:

-

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent to form a C-C bond, ideal for creating biaryl structures.[9]

-

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, introducing nitrogen-containing functional groups.

-

Heck Reaction: Reaction with an alkene to form a C-C bond, yielding vinylated fluorenones.

Synthetic Methodologies

The synthesis of 1-substituted fluorenones, including 1-bromo-9H-fluoren-9-one, can be achieved through several established routes. A convenient and scalable synthesis has been described involving multi-step procedures starting from more readily available materials. General strategies for producing the fluorenone core often involve the intramolecular cyclization of biaryl carboxylic acids or the oxidation of the corresponding fluorene precursor.[5] For example, the aerobic oxidation of 1-bromofluorene provides a direct route to the target compound.

Applications in Drug Development and Materials Science

The fluorenone framework is a common motif in biologically active molecules and functional organic materials. 1-Bromo-9H-fluoren-9-one acts as a key intermediate, enabling access to these complex final products.

-

Drug Discovery: Fluorenone derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The 1-bromo derivative is an ideal starting point for generating libraries of novel compounds for high-throughput screening. By performing cross-coupling reactions, researchers can systematically vary the substituent at the C1 position to optimize potency, selectivity, and pharmacokinetic properties. For instance, new O-aryl-carbamoyl-oximino-fluorene derivatives with microbicidal activity have been developed from fluorenone intermediates.

-

Materials Science: The high thermal stability and photophysical properties of the fluorenone core make it an attractive component for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The conjugated system facilitates efficient charge transport. Using 1-bromo-9H-fluoren-9-one, developers can synthesize custom-designed materials by coupling it with other aromatic systems to tune the emission color, charge-carrier mobility, and energy levels of the resulting material, thereby optimizing device performance.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, field-proven protocol for the Suzuki-Miyaura cross-coupling of 1-bromo-9H-fluoren-9-one with an arylboronic acid. This procedure is fundamental to leveraging the synthetic potential of the title compound.

Objective: To synthesize a 1-aryl-9H-fluoren-9-one derivative.

Materials:

-

1-Bromo-9H-fluoren-9-one (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Step-by-Step Methodology

-

System Preparation: Assemble and flame-dry a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a stream of inert gas (N₂ or Ar). This is critical as palladium catalysts, particularly Pd(0) species, are sensitive to oxygen.

-

Reagent Addition: To the cooled flask, add 1-bromo-9H-fluoren-9-one (1.0 eq), the chosen arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add the anhydrous solvent (e.g., a 3:1 mixture of Toluene/H₂O) via syringe. The addition of water is often necessary to facilitate the transmetalation step by activating the boronic acid.[9]

-

Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with inert gas. This step is crucial to remove any residual oxygen, which can deactivate the catalyst and lead to unwanted side reactions like the homocoupling of the boronic acid.[2]

-

Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine. This removes the inorganic base and salts.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 1-aryl-9H-fluoren-9-one product.

Experimental Workflow Diagram

Safety and Handling

As a laboratory chemical, 1-bromo-9H-fluoren-9-one must be handled with appropriate precautions.

-

Hazard Identification: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[4] The corresponding GHS pictogram is GHS07 (Exclamation Mark).[4]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.

-

Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

1-Bromo-9H-fluoren-9-one is a high-value synthetic intermediate whose utility stems from its unique combination of a stable, electronically-active fluorenone core and a versatile bromine handle. Its importance in palladium-catalyzed cross-coupling reactions makes it an indispensable tool for medicinal chemists and materials scientists. By enabling the precise installation of a wide range of functional groups, it facilitates the development of novel therapeutic agents and advanced organic electronic materials, solidifying its role as a cornerstone of modern synthetic chemistry.

References

-

PubChem. (2024). 9-bromofluorene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (2024). 1-Bromo-9H-fluoren-9-one. National Center for Biotechnology Information. Retrieved from [Link]

- Callam, C. S., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorenone. Retrieved from [Link]

- George-Williams, S., Scott, L. T., & Harper, J. B. (2016). Synthesis of 1-Substituted Fluorenones.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Leveraging Fluorenone Derivatives for Advanced Organic Synthesis. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 1-Bromo-9-Fluorononane in Modern Chemical Synthesis. Retrieved from [Link]

-

ResearchGate. (2020, November 25). A Perspective on Synthesis and Applications of Fluorenones. Retrieved from [Link]

-

ResearchGate. (2015, August 6). ChemInform Abstract: Highly Efficient Synthesis of 9-Fluorenones from 9H-Fluorenes by Air Oxidation. Retrieved from [Link]

-

ResearchGate. (2015, August 10). Aerobic Oxidation of 9H-Fluorenes to 9-Fluorenones using Mono-/Multilayer Graphene-Supported Alkaline Catalyst. Retrieved from [Link]

-

National Institutes of Health. (2013). Efficient Synthesis of Fluoren-9-ones by the Palladium-Catalyzed Annulation of Arynes by 2-Haloarenecarboxaldehydes. Retrieved from [Link]

-

National Institutes of Health. (2021, May 18). New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with Microbicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. Retrieved from [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. rsc.org [rsc.org]

- 3. Fluorenone - Wikipedia [en.wikipedia.org]

- 4. 1-Bromo-9H-fluoren-9-one | C13H7BrO | CID 277068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 36804-63-4 Cas No. | 1-Bromo-9H-fluoren-9-one | Apollo [store.apolloscientific.co.uk]

- 6. 1-broMo-9h-fluoren-9-one(36804-63-4) 1H NMR spectrum [chemicalbook.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. www1.udel.edu [www1.udel.edu]

A Comprehensive Technical Guide to the Synthesis of 1-bromo-9H-fluoren-9-one

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways to 1-bromo-9H-fluoren-9-one, a key intermediate in the development of advanced organic electronic materials and complex pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the mechanistic underpinnings, provides detailed experimental protocols, and offers expert insights into the strategic choices behind these synthetic routes. The guide emphasizes scientific integrity, with all claims supported by authoritative references.

Introduction: The Significance of 1-bromo-9H-fluoren-9-one

The fluorene scaffold is a cornerstone in modern organic chemistry, prized for its rigid, planar structure and unique photophysical properties.[1] When functionalized, fluorene derivatives become powerful building blocks for a diverse range of applications, from organic light-emitting diodes (OLEDs) to bioactive molecules.[2] 1-bromo-9H-fluoren-9-one, in particular, has emerged as a highly versatile intermediate. The presence of the bromine atom at the C1 position provides a reactive handle for a variety of cross-coupling reactions, allowing for the precise installation of other molecular fragments. This strategic functionalization is critical for tuning the electronic and photophysical properties of materials used in organic electronics and for constructing complex molecular architectures in medicinal chemistry.[3] The electron-deficient nature of the fluorenone core further influences the molecule's reactivity and electronic characteristics, making its synthesis a topic of significant interest. This guide will explore the primary synthetic routes to this valuable compound, providing the necessary detail for its practical preparation and a deeper understanding of the underlying chemical principles.

Synthesis Pathway 1: Multi-step Synthesis from 2-Amino-2'-biphenylcarboxylic Acid

This pathway represents a robust and well-documented method for the preparation of 1-substituted fluorenones, including 1-bromo-9H-fluoren-9-one. The strategy relies on the construction of the fluorenone core from a biphenyl precursor, followed by the introduction of the bromo substituent. This approach offers excellent control over the regiochemistry of the final product.

Mechanistic Rationale and Strategic Considerations

The core of this synthesis is the intramolecular cyclization of a biphenyl derivative to form the tricyclic fluorenone system. Starting with 2-amino-2'-biphenylcarboxylic acid, the amino group serves as a precursor to the bromo substituent via a Sandmeyer-type reaction. The carboxylic acid and the second phenyl ring are poised for a Friedel-Crafts acylation to construct the five-membered ring of the fluorenone. This multi-step approach is advantageous as it allows for the synthesis of a variety of 1-substituted fluorenones from a common intermediate.

Experimental Protocol

-

Diazotization: A solution of 2-amino-2'-biphenylcarboxylic acid (10.0 g, 46.9 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL) is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (3.40 g, 49.3 mmol) in water (10 mL) is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes at this temperature.

-

Cyclization: The cold diazonium salt solution is slowly added to a vigorously stirred, hot (80-90 °C) aqueous solution of copper(I) oxide (prepared from 12.5 g of copper(II) sulfate pentahydrate). The mixture is heated on a steam bath until the evolution of nitrogen ceases.

-

Work-up and Purification: The reaction mixture is cooled, and the solid product is collected by filtration, washed with water, and then with a 5% sodium carbonate solution. The crude 1-amino-9H-fluoren-9-one is purified by recrystallization from ethanol to yield the pure product.

-

Diazotization: 1-Amino-9H-fluoren-9-one (5.0 g, 25.6 mmol) is dissolved in a mixture of glacial acetic acid (30 mL) and concentrated sulfuric acid (5 mL). The solution is cooled to 0-5 °C, and a solution of sodium nitrite (1.85 g, 26.8 mmol) in concentrated sulfuric acid (10 mL) is added dropwise, keeping the temperature below 5 °C. The mixture is stirred for 1 hour at this temperature.

-

Sandmeyer Reaction: The diazonium salt solution is then added portion-wise to a hot (100 °C) solution of copper(I) bromide (5.5 g, 38.3 mmol) in 48% hydrobromic acid (30 mL).

-

Work-up and Purification: After the addition is complete, the mixture is heated on a steam bath for 30 minutes, then cooled and diluted with water. The precipitated solid is collected by filtration, washed with water, and then with a dilute sodium hydroxide solution. The crude 1-bromo-9H-fluoren-9-one is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture.[4]

Workflow Diagram

Caption: Multi-step synthesis of 1-bromo-9H-fluoren-9-one.

Synthesis Pathway 2: Direct Bromination of 9H-fluoren-9-one

The direct bromination of the pre-formed 9H-fluoren-9-one scaffold is an attractive route due to its atom economy and potentially fewer synthetic steps. However, achieving regioselectivity for the C1 position can be challenging and is highly dependent on the reaction conditions.

Mechanistic Rationale and Regioselectivity

The carbonyl group at the C9 position of fluorenone is an electron-withdrawing group, which deactivates the aromatic rings towards electrophilic substitution. This deactivation is most pronounced at the positions ortho and para to the points of fusion with the five-membered ring (C4, C5, and C2, C7). The C1 and C8 positions are meta to these points of fusion and are therefore less deactivated, making them more susceptible to electrophilic attack. The C3 and C6 positions are also meta to one fusion point and para to the other, leading to intermediate deactivation.

The regioselectivity of the bromination is a delicate balance of these electronic effects and steric hindrance. The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is typically required to polarize the bromine molecule, generating a more potent electrophile ("Br⁺").[5] The choice of solvent can also influence the outcome of the reaction.

Experimental Protocol

-

Reaction Setup: To a solution of 9H-fluoren-9-one (10.0 g, 55.5 mmol) in a suitable solvent such as carbon tetrachloride or glacial acetic acid (200 mL) in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add a catalytic amount of iron powder (0.3 g, 5.4 mmol).

-

Bromination: A solution of bromine (8.8 g, 55.1 mmol) in the same solvent (50 mL) is added dropwise to the fluorenone solution at room temperature with vigorous stirring.

-

Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and washed successively with water, a dilute solution of sodium thiosulfate (to remove excess bromine), and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is a mixture of brominated isomers. 1-bromo-9H-fluoren-9-one is then isolated by careful column chromatography on silica gel, followed by recrystallization.

Workflow Diagram

Caption: Direct bromination of 9H-fluoren-9-one.

Comparative Analysis of Synthesis Pathways

The choice of synthetic route to 1-bromo-9H-fluoren-9-one depends on several factors, including the desired purity, scalability, and the availability of starting materials. The following table provides a comparative summary of the two primary pathways discussed.

| Parameter | Pathway 1: From 2-Amino-2'-biphenylcarboxylic Acid | Pathway 2: Direct Bromination of 9H-fluoren-9-one |

| Starting Material Availability | Readily available from commercial suppliers. | 9H-fluoren-9-one is a common and relatively inexpensive starting material. |

| Number of Steps | Multi-step synthesis. | Fewer synthetic steps. |

| Regioselectivity | Excellent control, leading to the specific 1-bromo isomer. | Can lead to a mixture of isomers, requiring careful purification. |

| Yield | Moderate to good overall yield. | Variable, dependent on the efficiency of the purification process. |

| Scalability | Scalable, with well-defined procedures for each step. | Scalability can be challenging due to the need for precise control and purification. |

| Purification | Generally straightforward purification of intermediates and final product. | Requires careful chromatographic separation of isomers. |

Conclusion

The synthesis of 1-bromo-9H-fluoren-9-one is a critical process for accessing a versatile building block in materials science and medicinal chemistry. This guide has detailed two primary synthetic strategies: a multi-step approach from 2-amino-2'-biphenylcarboxylic acid that offers excellent regiocontrol, and a more direct bromination of 9H-fluoren-9-one that is more atom-economical but presents challenges in selectivity. The choice of pathway will be dictated by the specific requirements of the research or development program. A thorough understanding of the mechanistic principles behind these reactions is paramount for optimizing reaction conditions and achieving the desired outcome. The protocols and insights provided herein serve as a valuable resource for scientists and researchers working with this important class of compounds.

References

-

Quora. (2020). Why is the order of reactivity to electrophilic substitution fluorene > biphenyl > benzene? Retrieved from [Link]

-

Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution. Organic Chemistry II. Retrieved from [Link]

-

Taylor & Francis Online. (2016). Synthesis of 1-Substituted Fluorenones. Polycyclic Aromatic Compounds, 36(5). Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-9H-fluoren-9-one. Retrieved from [Link]

-

NIH. (2008). Efficient Synthesis of Fluoren-9-ones by the Palladium-Catalyzed Annulation of Arynes by 2-Haloarenecarboxaldehydes. Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fluorenone synthesis. Retrieved from [Link]

-

ResearchGate. (2020). A Perspective on Synthesis and Applications of Fluorenones. Retrieved from [Link]

-

JOCPR. (2015). Preparation of various Schiff's bases of 9-fluorenone and its biological application. Journal of Chemical and Pharmaceutical Research, 7(11), 35-41. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds.

-

NIH. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 20(9), 16183–16202. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Reactions: Bromination. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

NIH. (2021). New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. Molecules, 26(10), 2955. Retrieved from [Link]

-

Green Chemistry (RSC Publishing). (2011). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 9H-Fluorene, 9-bromo-9-phenyl-. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Bromo-9H-fluoren-9-one (CAS 36804-63-4): Properties and Hazard Assessment

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should be used in conjunction with official safety documentation and institutional safety protocols.

Introduction

This technical guide provides a detailed overview of the chemical entity associated with CAS number 36804-63-4, identified as 1-Bromo-9H-fluoren-9-one. It is important to note a discrepancy in the initial topic request, which mentioned "2,6-diisopropyl-4-mercaptophenol." The provided CAS number, however, unequivocally corresponds to 1-Bromo-9H-fluoren-9-one. This guide will focus exclusively on the properties and potential hazards of the latter.

1-Bromo-9H-fluoren-9-one is a halogenated aromatic ketone with a fluorene backbone. This structural motif is of significant interest in medicinal chemistry and materials science, serving as a versatile building block in organic synthesis.[1][2] Its applications are found in the development of advanced organic molecules, including materials for Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs).[2] The presence of a bromine atom provides a reactive site for various cross-coupling reactions, enabling the construction of complex molecular architectures.[2]

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its safe handling, storage, and application in research and development. The key properties of 1-Bromo-9H-fluoren-9-one are summarized below.

| Property | Value | Source(s) |

| CAS Number | 36804-63-4 | [3][4][5][6] |

| Molecular Formula | C13H7BrO | [6][7] |

| Molecular Weight | 259.1 g/mol | [6][7] |

| Appearance | Solid | [7] |

| Melting Point | 138 °C | [3] |

| Boiling Point | 395 °C | [3] |

| Density | 1.609 ± 0.06 g/cm3 (Predicted) | [3] |

| Purity | Typically 95% - 98% | [7] |

| Storage | Sealed in a dry place at room temperature. |

Hazard Identification and Risk Assessment

The comprehensive toxicological profile of 1-Bromo-9H-fluoren-9-one is not well-established in publicly available literature. Many supplier safety data sheets indicate that no toxicological data is available for this specific product.[4][5] This data gap necessitates a cautious approach, treating the compound as potentially hazardous until proven otherwise. The following hazard information is based on the Globally Harmonized System (GHS) classifications provided by suppliers.

GHS Classification

According to available safety information, 1-Bromo-9H-fluoren-9-one is classified with the following hazards:

-

Skin Irritation (Category 2) [7]

-

Eye Irritation (Category 2A) [7]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system [7]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07). The signal word is "Warning".

Hazard Statements (H-Statements)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[4]

Precautionary Statements (P-Statements)

A selection of key precautionary statements includes:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

P264: Wash skin thoroughly after handling.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[7]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[7]

Toxicological Profile

As previously mentioned, detailed toxicological studies on 1-Bromo-9H-fluoren-9-one are lacking. The primary health concerns are related to its irritant properties.

-

Acute Effects: Direct contact with the skin may cause redness, itching, and inflammation.[7] Eye contact can lead to redness, watering, and pain.[7] Inhalation of dust may irritate the respiratory system.[7]

-

Chronic Effects: No data is available on the long-term health effects of exposure to this compound.

-

Carcinogenicity: There is no information available regarding the carcinogenic potential of 1-Bromo-9H-fluoren-9-one. It is not classified by IARC, NTP, or OSHA.[7]

Given the absence of comprehensive toxicological data, a systematic approach to risk assessment is crucial. The following diagram illustrates a general workflow for assessing and mitigating risks when handling chemicals with unknown toxicological profiles.

Caption: A generalized workflow for risk assessment of chemicals with limited toxicological data.

Safe Handling and Experimental Protocols

When working with 1-Bromo-9H-fluoren-9-one, adherence to strict safety protocols is mandatory. The following provides a general framework for its handling in a laboratory setting.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat should be worn. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.

-

Respiratory Protection: If working with the solid in a way that generates dust, or if heating the compound, use a certified respirator.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or performing reactions.

General Experimental Protocol for a Suzuki Coupling Reaction

1-Bromo-9H-fluoren-9-one is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. The following is a representative, non-optimized protocol.

Objective: To synthesize a 1-aryl-9H-fluoren-9-one derivative.

Materials:

-

1-Bromo-9H-fluoren-9-one

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3, Cs2CO3)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Water

Procedure:

-

In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 1-Bromo-9H-fluoren-9-one (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup to remove inorganic salts.

-

Extract the product into an organic solvent.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

The following diagram illustrates the workflow for this synthetic protocol.

Caption: A step-by-step workflow for a typical Suzuki coupling reaction using 1-Bromo-9H-fluoren-9-one.

Stability and Reactivity

-

Chemical Stability: 1-Bromo-9H-fluoren-9-one is stable under recommended storage conditions.[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[7]

-

Hazardous Decomposition Products: Under combustion, it may produce carbon oxides and hydrogen bromide.[7]

Conclusion

1-Bromo-9H-fluoren-9-one (CAS 36804-63-4) is a valuable synthetic intermediate with applications in materials science and organic synthesis. While its physicochemical properties are reasonably well-documented, a significant data gap exists concerning its toxicological profile. The available information indicates that it is a skin and eye irritant and may cause respiratory irritation.[4][7] Consequently, it must be handled with appropriate caution, utilizing robust engineering controls and personal protective equipment. Further toxicological studies are warranted to provide a more complete understanding of its potential health hazards.

References

- Good Price CAS:36804-63-4 | 1-bromo-9H-fluoren-9-one for Sale ...

- 36804-63-4 | CAS DataBase - ChemicalBook.

- 1-Bromo-9H-fluoren-9-one | 36804-63-4 - Sigma-Aldrich.

- Safety Data Sheet - Fluorochem.

- Safety Data Sheet - ChemScene.

- 1-Bromo-9H-fluoren-9-one | 36804-63-4 - Sigma-Aldrich.

- 1-Bromo-9H-Fluoren-9-One 丨 CAS 36804-63-4 - Leapchem.

- 1-Bromo-9-fluorenone - AK Scientific, Inc.

Sources

Discovery and history of brominated fluorenones.

An In-depth Technical Guide to the Discovery and History of Brominated Fluorenones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorenone core, a tricyclic aromatic ketone, represents a privileged scaffold in both materials science and medicinal chemistry. Its rigid, planar structure and versatile electronic properties make it an ideal building block for functional organic materials and bioactive compounds. The strategic introduction of bromine atoms onto this framework—creating brominated fluorenones—dramatically enhances its synthetic utility, opening pathways to a vast array of complex molecular architectures. This guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of brominated fluorenones. We delve into the causality behind various synthetic strategies, from classical electrophilic bromination to modern catalytic methods, and present detailed, field-proven protocols. Furthermore, we explore the physicochemical properties that underpin their applications and offer insights into their role as pivotal intermediates in the development of next-generation technologies.

Introduction: The Strategic Value of Bromination on the Fluorenone Scaffold

9-Fluorenone is a polycyclic aromatic hydrocarbon characterized by a carbonyl group at the 9-position, bridging two benzene rings. This structure imparts unique photophysical and electronic properties, which are tunable through chemical modification.[1] Bromination is a key transformation in the functionalization of fluorenones for several strategic reasons:

-

Synthetic Handle for Cross-Coupling: The carbon-bromine bond is a cornerstone of modern organic synthesis. Brominated fluorenones are excellent substrates for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[2][3] This allows for the precise and efficient formation of new carbon-carbon bonds, enabling the construction of extended π-conjugated systems essential for organic electronics or the introduction of pharmacophores in drug discovery.[4][5]

-

Modulation of Electronic Properties: The introduction of an electronegative bromine atom directly influences the electronic landscape of the fluorenone core. It can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which is a critical strategy for tuning the charge injection and transport properties of organic semiconductors.[6]

-

Directing Group and Precursor: A bromine substituent can influence the regioselectivity of subsequent electrophilic substitution reactions. It also serves as a precursor for other functional groups via nucleophilic substitution or organometallic intermediates.

The most commonly utilized and synthetically important isomers are 2-bromofluorenone and 2,7-dibromofluorenone, which serve as the primary focus of this guide. Their importance lies in their role as versatile building blocks for accessing a wide range of more complex fluorene-based materials.[7][8]

Historical Perspective and Evolution of Synthetic Methodologies

The synthesis of brominated fluorenones has evolved from harsh, classical methods to more refined, efficient, and environmentally conscious approaches. The historical development reflects the broader advancements in synthetic organic chemistry.

Early Approaches: Direct Electrophilic Aromatic Substitution

The most direct conceptual route to brominated fluorenones is the electrophilic aromatic substitution of the parent fluorenone. However, the carbonyl group is a deactivating meta-director, making the reaction intrinsically difficult and often requiring harsh conditions.[9]

Early methods often resulted in low yields and poor regioselectivity. For instance, a 1970 report by Dewhurst detailed the reaction of fluorenone with N-bromosuccinimide (NBS) in a polar solvent, which suffered from low yields and required extensive purification.[10] Standard conditions like nitric and sulfuric acid for nitration also produced mixtures of 2- and 4-substituted isomers, highlighting the challenge of regiocontrol.[9]

A significant challenge in the direct bromination of fluorenone is controlling the degree of substitution. Depending on the stoichiometry and reaction conditions, the reaction can yield a mixture of 2-bromofluorenone, 2,7-dibromofluorenone, and other polybrominated species.[9]

dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, label="Figure 1: Competing Pathways in Direct Bromination", labelloc=b, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368", penwidth=1.0];

} } Caption: Figure 1: Competing Pathways in Direct Bromination.

The Two-Step Strategy: Oxidation of Bromofluorenes

To circumvent the challenges of direct bromination on a deactivated ring, an alternative and often more efficient strategy involves a two-step process:

-

Bromination of Fluorene: The parent hydrocarbon, fluorene, possesses a more activated aromatic system. It can be readily brominated at the 2- and 7-positions using reagents like N-bromosuccinimide or copper(II) bromide.[11][12] This reaction is generally higher yielding and more selective than the direct bromination of fluorenone.

-

Oxidation of the Bromofluorene: The resulting 2-bromo- or 2,7-dibromofluorene is then oxidized at the 9-position (the benzylic carbon) to yield the corresponding ketone. Common oxidizing agents for this transformation include chromium trioxide (CrO₃) in acetic acid, or more recently, methods employing air oxidation.[13][14]

This two-step approach offers superior control and often results in higher overall yields of the desired pure product, making it a preferred method in many laboratory settings.

dot graphdot { graph [layout=dot, rankdir=TB, splines=true, label="Figure 2: Two-Step Synthesis Workflow", labelloc=b, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [arrowhead=vee, color="#34A853", penwidth=1.5];

} } Caption: Figure 2: Two-Step Synthesis Workflow.

Modern & Green Synthetic Innovations

More recent research has focused on developing more efficient and environmentally friendly ("green") methods. A notable advancement is the use of water as a solvent for direct bromination. By controlling the pH and temperature, researchers have achieved high yields (90-98%) of bromofluorenones chemo- and regioselectively, minimizing the use of hazardous organic solvents.[9][15] Another approach utilizes a phase transfer catalyst with potassium bromate and ammonium bromide, which also provides excellent yields under relatively mild conditions.[16][17] These methods are cost-effective, safer to operate, and more suitable for large-scale industrial production.[9]

Physicochemical Properties

The introduction of bromine atoms significantly alters the physical and chemical properties of the fluorenone molecule. These changes are critical for their application in materials science and drug design. Bromine's mass and polarizability affect intermolecular interactions, influencing melting point, boiling point, and solubility.

| Property | 9-Fluorenone | 2-Bromo-9-fluorenone | 2,7-Dibromo-9-fluorenone |

| Molecular Formula | C₁₃H₈O | C₁₃H₇BrO | C₁₃H₆Br₂O |

| Molecular Weight | 180.21 g/mol | 259.10 g/mol | 338.00 g/mol |

| Melting Point | 84 °C[18] | 146-148 °C[19] | 202-204 °C |

| Boiling Point | 341.5 °C[18] | N/A | N/A |

| Appearance | Yellow crystals[18] | Yellow solid[16] | Yellow solid[13] |

| Solubility | Insoluble in water; soluble in alcohol, ether, benzene[18] | Generally insoluble in water; soluble in organic solvents like toluene, DMF[14] | Low solubility in common organic solvents |

| LogP (Octanol/Water) | 3.58[18] | ~4.5 (Estimated) | ~5.5 (Estimated) |

Table 1: Comparison of Physicochemical Properties. LogP values for brominated derivatives are estimated based on the increasing lipophilicity from bromine addition.

The increasing melting points reflect stronger intermolecular forces (van der Waals and dipole-dipole interactions) due to the heavier and more polarizable bromine atoms. The increased lipophilicity (higher LogP) is a crucial parameter in drug development, affecting membrane permeability and bioavailability.[20]

Key Applications in Research and Development

Brominated fluorenones are rarely the final product; instead, they are pivotal intermediates for creating high-value functional molecules.

Organic Electronics and Materials Science

This is the most prominent area of application. The 2- and 2,7- positions are ideal for extending the π-conjugation of the fluorenone core. Using Suzuki or similar cross-coupling reactions, aryl, heteroaryl, or vinyl groups can be attached to the brominated sites.[2] This strategy is fundamental to synthesizing:

-

Organic Light-Emitting Diodes (OLEDs): Fluorene-based polymers and small molecules are widely used as light-emitting or charge-transporting materials in OLEDs. Brominated fluorenones are key precursors for building these complex structures.[3][7]

-

Organic Field-Effect Transistors (OFETs): The rigid, planar structure of fluorene derivatives facilitates π-π stacking in the solid state, which is essential for efficient charge mobility in OFETs.[6]

-

Organic Photovoltaics (OPVs): They serve as building blocks for creating donor-acceptor polymers used in the active layer of solar cells.

dot graphdot { graph [layout=dot, rankdir=LR, splines=true, label="Figure 3: Application in Suzuki Coupling", labelloc=b, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, color="#5F6368", penwidth=1.0];

} } Caption: Figure 3: Application in Suzuki Coupling.

Medicinal Chemistry and Drug Development

While less common than in materials science, the fluorenone scaffold is present in several natural products and bioactive molecules.[1][21] The introduction of halogens, including bromine and fluorine, is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate.[22][23] Bromine can participate in halogen bonding, a specific non-covalent interaction that can improve binding affinity to a biological target. It also influences metabolic stability and cell permeability.[24] Brominated fluorenones serve as versatile starting materials for synthesizing libraries of novel compounds for screening against various diseases, including cancer and viral infections.[1]

Experimental Protocols

The following protocols are representative of reliable and commonly used methods for the synthesis of key brominated fluorenones, grounded in published literature.

Protocol 1: Synthesis of 2-Bromo-9-fluorenone via Phase Transfer Catalysis

This method is based on the direct bromination of 9-fluorenone using an efficient and high-yield procedure.[16][17]

Materials:

-

9-Fluorenone (10 mmol, 1.80 g)

-

Ammonium bromide (25 mmol, 2.45 g)

-

Potassium bromate (11 mmol, 1.84 g)

-

Tetra-n-butylammonium chloride (Phase Transfer Catalyst, 1.5 mmol, 0.42 g)

-

Deionized water

-

20% Sodium sulfite solution

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 9-fluorenone (10 mmol), the phase transfer catalyst (1.5 mmol), and an aqueous solution of ammonium bromide (25 mmol in ~30 mL of water).

-

Heat the mixture to 75 °C with vigorous stirring.

-

Over the course of 1 hour, add the potassium bromate (11 mmol) in three portions (e.g., at t=0, t=30 min, t=60 min).

-

Maintain the reaction temperature at 75 °C and continue stirring for an additional 3 hours after the final addition.

-

Cool the reaction mixture to room temperature. A yellow precipitate will have formed.

-

Slowly add 20% aqueous sodium sulfite solution dropwise with stirring until the orange/brown color of excess bromine dissipates.

-

Collect the yellow solid product by vacuum filtration.

-

Wash the filter cake thoroughly with deionized water (3 x 20 mL).

-

Dry the product under vacuum to obtain 2-bromo-9-fluorenone as a yellow solid. Expected Yield: ~99%.[16]

Protocol 2: Synthesis of 2,7-Dibromo-9-fluorenone via Oxidation of 2,7-Dibromofluorene

This protocol follows the two-step strategy, which provides high purity and yield.[13]

Materials:

-

2,7-Dibromofluorene (10.0 g, 30.9 mmol)

-

Chromium trioxide (CrO₃) (12.0 g, 120 mmol)

-

Glacial acetic acid (250 mL)

-

Deionized water

Procedure:

-

In a 500 mL Erlenmeyer flask, suspend 2,7-dibromofluorene (10.0 g) in 250 mL of glacial acetic acid.

-

To this suspension, carefully add chromium trioxide (12.0 g) in portions with stirring. Caution: The reaction can be exothermic.

-

Stir the resulting mixture at room temperature for 12 hours. A yellow precipitate will form as the reaction progresses.

-

Collect the yellow precipitate by suction filtration.

-

Wash the collected solid thoroughly with a large volume of deionized water to remove all traces of acetic acid and chromium salts.

-

Dry the product under vacuum to afford 2,7-dibromo-9-fluorenone as a bright yellow solid. Expected Yield: ~98%.[13]

Conclusion and Future Outlook

Brominated fluorenones have transitioned from laboratory curiosities to indispensable building blocks in modern chemistry. Their history is a testament to the evolution of synthetic strategy, moving from brute-force halogenation to elegant, high-yield, and sustainable methodologies. The true value of these compounds lies in their role as synthetic intermediates, providing a reliable and versatile platform for constructing complex, functional molecules. As the demand for advanced organic materials for electronics, photonics, and pharmaceuticals continues to grow, the importance of brominated fluorenones is set to increase. Future research will likely focus on further refining synthetic methods to be even more atom-economical and environmentally benign, and on expanding the scope of their applications by exploring novel cross-coupling partners and downstream functionalizations.

References

-

A Perspective on Synthesis and Applications of Fluorenones. (2020). ResearchGate. [Link]

- Process for synthesizing 2,7-dibromo fluorenone. (2008).

-

Supplementary Information for Vice-Versa Donor Acceptor Fluorene-Ferrocene Alternate Copolymer: A Twisted Ribbon for Electrical Switching. The Royal Society of Chemistry. [Link]

- Synthetic method of 2-Bromo-9-fluorenone. (2015).

-

A General Strategy for the Facile Synthesis of 2,7-Dibromo-9-heterofluorenes. (2006). ACS Publications. [Link]

- Process for preparing 2,7-2-bromofluorene. (2007).

-

On the Shape and Synthesis of Extended Fluorenones: Recent Advances and Upcoming Challenges. (2020). ResearchGate. [Link]

-

Synthesis of fluorenone derivatives. (2011). ResearchGate. [Link]

-

Synthesis of 1-Substituted Fluorenones. (2016). Taylor & Francis Online. [Link]

-

Recent Advances of Synthesis of Fluorenone and Fluorene Containing Natural Products. (2022). MDPI. [Link]

-

Suzuki Coupling Powerhouse: Fluorene Boronic Esters in Synthesis. Boron-chemistry. [Link]

-

The Role of 4-Bromo-2-fluoroacetophenone in Advancing Medicinal Chemistry. innovative-pharma.com. [Link]

-

Fluorenone synthesis. Organic Chemistry Portal. [Link]

-

Fluorenones with applications in material sciences and organic synthesis. (2020). ResearchGate. [Link]

-

Synthesis of fluorene and indenofluorene compounds: tandem palladium-catalyzed suzuki cross-coupling and cyclization. (2010). Semantic Scholar. [Link]

-

Synthesis of fluorene and indenofluorene compounds: tandem palladium-catalyzed suzuki cross-coupling and cyclization. (2010). PubMed. [Link]

-

Ullmann condensation. Wikipedia. [Link]

-

Thermodynamic properties of bromine fluorene derivatives: An experimental and computational study. INIS-IAEA. [Link]

-

Leveraging Fluorenone Derivatives for Advanced Organic Synthesis. innovative-pharma.com. [Link]

-

Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. (2004). ACS Publications. [Link]

-

Exploring the Applications of Dibrominated Compounds in Material Science. innovative-pharma.com. [Link]

-

Improved, Highly Efficient, and Green Synthesis of Bromofluorenones and Nitrofluorenones in Water. (2009). Taylor & Francis Online. [Link]

-

Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. [Link]

-

9H-Fluorene, 9-bromo-9-phenyl. Organic Syntheses Procedure. [Link]

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (2014). PubMed. [Link]

-

Fluorenone synthesis by homolytic cleavage of C−Br bond using 2‐bromobenzophenone. ResearchGate. [Link]

-

The Chemistry Behind Fluorene Derivatives: Focus on 2-Bromo-9-fluorenone. innovative-pharma.com. [Link]

-

Total synthesis of fluorenones, 4-azafluorenones and related natural products. (2023). LMU Munich. [Link]

-

ChemInform Abstract: Improved, Highly Efficient, and Green Synthesis of Bromofluorenones and Nitrofluorenones in Water. (2010). ResearchGate. [Link]

-

The Significance of 2-Bromo-9-fluorenone as a Versatile Organic Synthesis Building Block. innovative-pharma.com. [Link]

- Method for preparing bromofluorenes. (2003).

-

Ullmann reaction. Wikipedia. [Link]

-

Fluorenone. PubChem. [Link]

-

Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (2024). MDPI. [Link]

-

Selected physicochemical properties of brominated flame retardants. ResearchGate. [Link]

-

Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. (2007). PubMed. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of fluorene and indenofluorene compounds: tandem palladium-catalyzed suzuki cross-coupling and cyclization. | Semantic Scholar [semanticscholar.org]

- 6. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. tandfonline.com [tandfonline.com]

- 10. CN101318888A - Process for synthesizing 2,7-dibromo fluorenone - Google Patents [patents.google.com]

- 11. Page loading... [wap.guidechem.com]

- 12. rsc.org [rsc.org]

- 13. 2,7-Dibromo-9H-fluoren-9-one synthesis - chemicalbook [chemicalbook.com]

- 14. Preparation of 2-bromofluorenone by Liquid-phase Oxidation_Chemicalbook [chemicalbook.com]

- 15. US20030065226A1 - Method for preparing bromofluorenes - Google Patents [patents.google.com]

- 16. 2-Bromo-9-fluorenone synthesis - chemicalbook [chemicalbook.com]

- 17. CN104774141A - Synthetic method of 2-Bromo-9-fluorenone - Google Patents [patents.google.com]

- 18. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. nbinno.com [nbinno.com]

- 23. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Allure of the Carbonyl Chromophore: An In-depth Technical Guide to the Photophysical Properties of Fluorenone Derivatives

Abstract

The fluorenone core, a simple yet elegant aromatic ketone, has captivated the attention of chemists and material scientists for decades. Its unique electronic structure, characterized by the interplay of n→π* and π→π* transitions, gives rise to a rich and highly tunable set of photophysical properties. This technical guide provides a comprehensive exploration of the photophysical characteristics of fluorenone and its derivatives, offering insights into the fundamental principles that govern their light-absorbing and emitting behaviors. We delve into the intricate relationship between molecular structure and photophysical properties, examining the profound influence of substituent effects, solvent polarity, and environmental factors. Furthermore, this guide presents detailed experimental protocols for the characterization of these properties, equipping researchers with the practical knowledge to advance their investigations. Finally, we showcase the diverse applications of fluorenone derivatives, from high-performance organic light-emitting diodes (OLEDs) to sensitive chemical sensors, highlighting how their tailored photophysics drives technological innovation.

The Fluorenone Core: A Photophysical Chameleon

The photophysical behavior of fluorenone is fundamentally dictated by the relative energies of its lowest singlet (S₁) and triplet (T₁) excited states, which can be of either n→π* or π→π* character. This delicate balance is exquisitely sensitive to the surrounding environment, particularly solvent polarity.

In non-polar solvents , the lowest energy singlet excited state (S₁) is typically of n→π* character, arising from the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. A key characteristic of this state is its proximity in energy to a triplet state of π→π* character (T₁). This energetic alignment facilitates highly efficient intersystem crossing (ISC) , a spin-forbidden process where the molecule transitions from the singlet excited state to the triplet excited state.[1][2] Consequently, fluorenone in non-polar solvents exhibits very weak fluorescence but a near-unity triplet quantum yield.[3][4] This high ISC rate makes fluorenone an excellent photosensitizer in various chemical reactions.

Conversely, in polar solvents , the energy of the π→π* excited state is lowered to a greater extent than the n→π* state due to stronger dipole-dipole interactions with the solvent molecules. This often results in an inversion of the excited states, with the S₁ state acquiring more π→π* character.[3] According to El-Sayed's rule, ISC between states of different orbital character (e.g., ¹(n,π) → ³(π,π)) is significantly more efficient than between states of the same character (e.g., ¹(π,π) → ³(π,π)). Therefore, in polar solvents, the rate of ISC in fluorenone is considerably reduced, leading to an increase in the fluorescence quantum yield and a longer fluorescence lifetime.[3][5] This pronounced solvatochromism is a hallmark of fluorenone's photophysics.

The interplay of these excited states and their deactivation pathways can be visualized using a Jablonski diagram.

Caption: A simplified Jablonski diagram illustrating the key photophysical processes in fluorenone.

Structure-Property Relationships: Tailoring the Photophysics

The true power of the fluorenone scaffold lies in its susceptibility to synthetic modification. By strategically introducing various substituents at different positions on the aromatic rings, researchers can finely tune its photophysical properties to suit specific applications.[1][6]

-

Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂), methoxy (-OCH₃), and hydroxyl (-OH) groups can significantly alter the electronic landscape of the fluorenone core.[7] These groups increase the electron density of the π-system, leading to a decrease in the HOMO-LUMO energy gap. This typically results in a bathochromic (red) shift in both the absorption and emission spectra.[8] Furthermore, EDGs can enhance the intramolecular charge transfer (ICT) character of the excited state, often leading to increased fluorescence quantum yields, particularly in polar solvents.[9][10]

-

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and halides can withdraw electron density from the π-system.[8] This generally leads to a hypsochromic (blue) shift in the absorption and emission spectra. EWGs can also influence the rate of intersystem crossing.

-

Positional Isomerism: The position of the substituent on the fluorenone ring is crucial. For instance, substitution at the 2- and 7-positions often leads to more significant changes in the photophysical properties compared to other positions due to the alignment with the long axis of the molecule and the carbonyl group.[11]

-

Extended Conjugation: Extending the π-conjugated system by fusing additional aromatic rings or introducing unsaturated linkers can dramatically red-shift the absorption and emission wavelengths, pushing them into the visible or even near-infrared region.[12]

Table 1: Photophysical Data of Selected Fluorenone Derivatives

| Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Lifetime (τ, ns) | Reference |

| Fluorenone | Hexane | 380 | 500 | ~0.01 | 0.11 | [3] |

| Fluorenone | Acetonitrile | 382 | 540 | 0.027 | 16 | [3][4] |

| 3-Aminofluorenone | Acetonitrile | 450 | 560 | >0.1 | - | [13] |

| 2,7-Dibromo-9-fluorenone | Dichloromethane | 340 | 480 | - | - | [14] |

| 3-Azafluorenone | Acetonitrile | 360 | 490 | 0.03 | - | [1] |

Note: This table presents a selection of data for illustrative purposes. Values can vary depending on the specific experimental conditions.

Experimental Characterization: A Practical Guide

Accurate and reproducible characterization of the photophysical properties of fluorenone derivatives is paramount for understanding their behavior and for quality control in application-driven research.

UV-Vis Absorption and Fluorescence Spectroscopy

This is the foundational experimental workflow for characterizing the electronic transitions of a molecule.

Caption: Workflow for basic photophysical characterization using UV-Vis and fluorescence spectroscopy.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a stock solution of the fluorenone derivative in a spectroscopic grade solvent. From this, prepare a series of dilute solutions with absorbances in the range of 0.01 to 0.1 at the absorption maximum to avoid inner filter effects.[3][15]

-

UV-Vis Measurement: Record the absorption spectrum of each solution using a UV-Vis spectrophotometer against a solvent blank. Identify the wavelength of maximum absorbance (λ_abs).[5][16]

-

Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its λ_abs. Record the emission spectrum, ensuring to scan a wavelength range significantly longer than the excitation wavelength. Identify the wavelength of maximum emission (λ_em).[17][18]

-

Data Analysis: Plot the absorption and emission spectra. The difference in energy between the absorption and emission maxima is the Stokes shift, which provides information about the structural relaxation in the excited state.

Fluorescence Quantum Yield (Φ_F) Determination (Comparative Method)

The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. The comparative method is a widely used and reliable technique.[3][15][19]

Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield, under identical experimental conditions.[15]

Step-by-Step Protocol:

-

Standard Selection: Choose a suitable fluorescence standard that absorbs and emits in a similar spectral range as the fluorenone derivative. Common standards include quinine sulfate, rhodamine 6G, and fluorescein.[3]

-

Solution Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.[3][15]

-

Absorbance and Fluorescence Measurements: For each solution, measure the absorbance at the excitation wavelength and record the corrected fluorescence emission spectrum.

-

Data Integration: Integrate the area under the corrected emission spectrum for each solution.

-

Data Plotting: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear and pass through the origin.

-

Calculation: The quantum yield of the sample (Φ_s) can be calculated using the following equation:[3][15]

Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)

Where:

-

Φ_r is the quantum yield of the reference standard.

-

m_s and m_r are the slopes of the linear fits for the sample and reference, respectively.

-

n_s and n_r are the refractive indices of the solvents used for the sample and reference (if different).

-

Transient Absorption Spectroscopy

This powerful technique allows for the study of short-lived excited states, including triplet states and charge-transfer species, providing invaluable insights into the dynamics of photophysical processes.[20][21][22]

Principle: A pump laser pulse excites the sample, and a time-delayed probe pulse monitors the changes in absorbance as the excited states evolve.

Experimental Workflow:

Caption: Simplified schematic of a transient absorption spectroscopy experiment.

Applications: From Fundamental Science to Advanced Technologies

The tunable photophysical properties of fluorenone derivatives have led to their widespread use in a variety of scientific and technological fields.

Organic Light-Emitting Diodes (OLEDs)

Fluorenone-based materials are promising candidates for use in OLEDs, particularly as emitters and host materials.[6][11][23] By carefully designing the molecular structure, derivatives with high fluorescence quantum yields and emission colors spanning the entire visible spectrum can be synthesized. The ability to tune the HOMO and LUMO energy levels through substitution allows for efficient charge injection and transport, leading to improved device performance.[6][24]

Fluorescent Sensors

The sensitivity of fluorenone's photophysical properties to its local environment makes it an excellent scaffold for the development of fluorescent sensors.[9][10][25][26] For example, derivatives functionalized with specific recognition moieties can exhibit a "turn-on" or "turn-off" fluorescence response upon binding to a target analyte, such as metal ions, anions, or biologically relevant molecules.[9][10][25] The sensing mechanism often involves modulation of the ICT process or inhibition of non-radiative decay pathways upon analyte binding.[9][10]

Photodynamic Therapy (PDT) and Photosensitizers

The high triplet quantum yield of fluorenone in non-polar environments makes it an effective photosensitizer. Upon excitation, it can efficiently transfer its triplet energy to molecular oxygen, generating highly reactive singlet oxygen, which is the cytotoxic agent in PDT for cancer treatment.

Conclusion

Fluorenone and its derivatives represent a versatile class of organic molecules with a rich and tunable photophysical landscape. The delicate interplay between n→π* and π→π* excited states, governed by molecular structure and environmental factors, provides a powerful toolkit for designing materials with tailored light-absorbing and emitting properties. A thorough understanding of these fundamental principles, coupled with rigorous experimental characterization, is essential for unlocking the full potential of fluorenone-based materials in a wide array of applications, from next-generation displays and lighting to advanced chemical and biological sensing. The continued exploration of novel fluorenone derivatives promises to push the boundaries of materials science and open up new avenues for technological innovation.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. biocompare.com [biocompare.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fluorenone-Based Fluorescent and Colorimetric Sensors for Selective Detection of I– Ions: Applications in HeLa Cell Imaging and Logic Gate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Cukurova University Journal of Natural and Applied Sciences » Submission » Synthesis and Characterization of Fluorenone Based Small Molecule and Investigation of Its Photophysical Properties [dergipark.org.tr]

- 13. m.youtube.com [m.youtube.com]

- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 15. chem.uci.edu [chem.uci.edu]

- 16. science.valenciacollege.edu [science.valenciacollege.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. agilent.com [agilent.com]

- 20. edinst.com [edinst.com]

- 21. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Fluorenone-Based Fluorescent and Colorimetric Sensors for Selective Detection of I- Ions: Applications in HeLa Cell Imaging and Logic Gate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

A Technical Guide to the Electron-Accepting Nature of the Fluorenone Core: Principles and Applications

Abstract

The fluorenone core, a tricyclic aromatic ketone, is a foundational building block in modern materials science and medicinal chemistry. Its distinct electronic structure, characterized by a π-conjugated system integrated with an electron-withdrawing carbonyl group, imparts a potent electron-accepting nature. This guide provides an in-depth exploration of the electronic architecture of fluorenone, elucidating the principles that govern its function as an electron acceptor. We will detail the key experimental and computational methodologies used to characterize these properties, discuss synthetic strategies for tuning its electronic levels, and survey its critical applications in organic electronics and drug development. This document is intended for researchers and professionals seeking a comprehensive understanding of the fluorenone scaffold and its utility in designing next-generation functional materials and therapeutics.

Introduction: The Significance of the Fluorenone Scaffold

Fluorenone, or 9H-fluoren-9-one, is a polycyclic aromatic hydrocarbon featuring two benzene rings fused to a central five-membered ring containing a carbonyl group[1]. This rigid, planar structure provides excellent thermal stability and charge transport properties[2][3]. However, its most defining characteristic is the electron-deficient nature conferred by the central carbonyl group, which makes it a powerful electron acceptor[4]. This property is fundamental to its wide-ranging utility.

In the realm of materials science, fluorenone derivatives are integral components of n-type organic semiconductors, essential for devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs)[3][4][5]. In medicinal chemistry, the fluorenone core serves as a versatile scaffold for synthesizing compounds with diverse pharmacological activities, including anticancer, antimalarial, and antiviral properties[2][6][7]. Understanding the core's electron-accepting properties is paramount to exploiting its full potential in these fields.

Caption: Molecular structure of the 9H-fluoren-9-one core.

The Electronic Architecture of Fluorenone

The electron-accepting capability of fluorenone arises from the synergistic interplay between its extended π-conjugation and the powerful inductive and mesomeric effects of the carbonyl (C=O) group. This combination creates a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which can readily accept an electron.

A molecule's ability to accept an electron is quantified by its electron affinity, which is directly related to the energy of its LUMO. A lower LUMO energy level indicates a stronger electron-accepting character[8]. The fluorenone core possesses a naturally low LUMO, making it an intrinsic electron acceptor[3][4].

HOMO-LUMO Tuning: The Key to Functionalization

The true power of the fluorenone scaffold lies in its tunability. The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the LUMO can be precisely engineered through chemical modification[9][10]. This tuning is critical for optimizing material performance in electronic devices and modulating biological activity.

-

Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., nitro, cyano, fluorine) to the fluorenone backbone further lowers the LUMO energy level, enhancing its electron-accepting strength. This strategy is often employed to create high-performance n-type semiconductors[9][10][11].

-

Electron-Donating Groups (EDGs): Conversely, attaching EDGs (e.g., methoxy, amino) raises both the HOMO and LUMO energy levels. While this may slightly reduce the intrinsic electron-accepting strength, it narrows the HOMO-LUMO gap, which can be advantageous for tuning the optical absorption properties of the material[9][10].

-

Extended Conjugation: Fusing additional aromatic rings to the core decreases the HOMO-LUMO gap by raising the HOMO and lowering the LUMO, effectively red-shifting the molecule's absorption spectrum[9][10].

Caption: Tuning the electronic properties of the fluorenone core.

Synthesis of Fluorenone Derivatives

The synthesis of functionalized fluorenones is well-established, providing a robust platform for creating diverse molecular architectures. Common strategies include:

-

Oxidation of Fluorene: The parent fluorenone is readily prepared by the oxidation of fluorene, a commodity chemical obtained from coal tar[1][12].

-